Cas no 2059909-44-1 ((1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol)

(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
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- Cyclobutanol, 3-amino-3-(2-chlorophenyl)-, cis-
- (1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol
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- インチ: 1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10(12)5-7(13)6-10/h1-4,7,13H,5-6,12H2/t7-,10-
- InChIKey: IWUFYFZZZHUSKU-GVJMRKKJSA-N
- SMILES: [C@@H]1(O)C[C@](N)(C2=CC=CC=C2Cl)C1
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062100-1g |
(1S,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol |
2059909-44-1 | 95% | 1g |
¥8421.0 | 2023-03-11 | |
Enamine | EN300-341179-10.0g |
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol |
2059909-44-1 | 95.0% | 10.0g |
$12844.0 | 2025-03-18 | |
Enamine | EN300-341179-1g |
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol |
2059909-44-1 | 1g |
$2987.0 | 2023-09-03 | ||
Enamine | EN300-341179-0.1g |
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol |
2059909-44-1 | 95.0% | 0.1g |
$2628.0 | 2025-03-18 | |
Enamine | EN300-341179-0.5g |
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol |
2059909-44-1 | 95.0% | 0.5g |
$2868.0 | 2025-03-18 | |
Enamine | EN300-341179-2.5g |
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol |
2059909-44-1 | 95.0% | 2.5g |
$5854.0 | 2025-03-18 | |
Enamine | EN300-341179-1.0g |
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol |
2059909-44-1 | 95.0% | 1.0g |
$2987.0 | 2025-03-18 | |
Enamine | EN300-341179-0.05g |
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol |
2059909-44-1 | 95.0% | 0.05g |
$2509.0 | 2025-03-18 | |
Enamine | EN300-341179-0.25g |
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol |
2059909-44-1 | 95.0% | 0.25g |
$2748.0 | 2025-03-18 | |
Enamine | EN300-341179-5.0g |
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol |
2059909-44-1 | 95.0% | 5.0g |
$8660.0 | 2025-03-18 |
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol 関連文献
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1. Back matter
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-olに関する追加情報
Research Briefing on (1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol (CAS: 2059909-44-1): Recent Advances and Applications
The compound (1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol (CAS: 2059909-44-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings regarding its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the role of this cyclobutane derivative as a key intermediate in the synthesis of novel kinase inhibitors, particularly targeting cancer-related pathways. A 2023 publication in Journal of Medicinal Chemistry demonstrated its utility in developing selective JAK2 inhibitors, showing promising in vitro activity against myeloproliferative neoplasms with an IC50 of 0.8 nM in cellular assays.
The stereochemistry of (1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol has been shown to critically influence its binding affinity to biological targets. X-ray crystallography studies reveal that the specific spatial arrangement of the amino and hydroxyl groups enables optimal hydrogen bonding with key residues in the ATP-binding pocket of target kinases, explaining its superior activity compared to other stereoisomers.
Innovative synthetic approaches have emerged for this compound, including a recent asymmetric catalytic hydrogenation method published in Organic Letters (2024) that achieves 99% ee with 85% yield. This represents a significant improvement over previous routes that relied on chiral resolution, potentially enabling larger-scale production for preclinical development.
Beyond oncology applications, preliminary data suggests potential in CNS disorders. The 2-chlorophenyl moiety appears to confer favorable blood-brain barrier penetration properties, with recent PET imaging studies in non-human primates showing brain uptake ratios comparable to known neuroactive compounds. However, comprehensive toxicology profiles remain to be established.
Several pharmaceutical companies have included derivatives of (1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol in their pipelines, with one Phase I trial expected to begin in Q4 2024 for a related compound targeting inflammatory bowel disease. The compound's versatility as a building block continues to inspire novel drug design strategies across multiple therapeutic areas.
Ongoing research challenges include optimizing the metabolic stability of derivatives and addressing potential off-target effects observed in some screening assays. Computational modeling studies published in early 2024 suggest that subtle modifications to the cyclobutane ring could mitigate these issues while maintaining target engagement.
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